molecular formula C9H8F3NO2 B1270740 (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS No. 1228548-29-5

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1270740
CAS No.: 1228548-29-5
M. Wt: 219.16 g/mol
InChI Key: SRHNOGZIXICHOU-SSDOTTSWSA-N
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Description

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of a chiral auxiliary or chiral catalyst in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from -20°C to room temperature and reaction times of several hours to days .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in the design of molecules with specific properties and functions .

Properties

IUPAC Name

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHNOGZIXICHOU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363941
Record name (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228548-29-5
Record name (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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